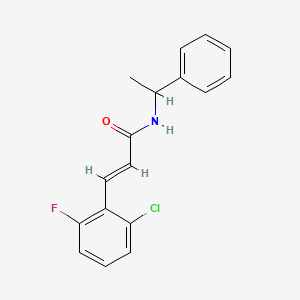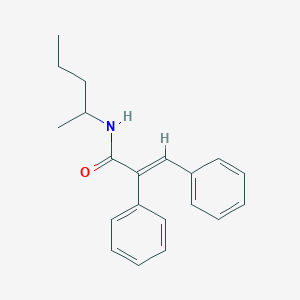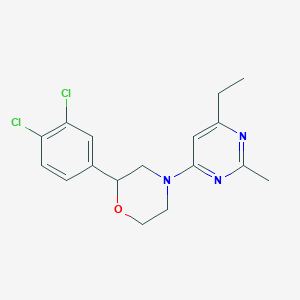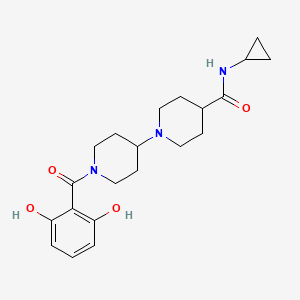
3-(2-chloro-6-fluorophenyl)-N-(1-phenylethyl)acrylamide
Descripción general
Descripción
3-(2-chloro-6-fluorophenyl)-N-(1-phenylethyl)acrylamide, also known as CFPA, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. CFPA is a member of the acrylamide family and is known for its unique properties, including its ability to bind to specific proteins and its potential as a therapeutic agent. In
Mecanismo De Acción
The mechanism of action of 3-(2-chloro-6-fluorophenyl)-N-(1-phenylethyl)acrylamide is not fully understood, but it is believed to involve the binding of this compound to specific proteins and the subsequent inhibition of their activity. This compound has been shown to bind to the protein Hsp90, which is involved in the regulation of cell growth and survival. This binding can lead to the inhibition of Hsp90 activity, which has potential applications in cancer research.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the formation of amyloid-beta plaques, which are a hallmark of Alzheimer's disease. Additionally, this compound has been shown to have anti-tumor activity in a number of different cancer cell lines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 3-(2-chloro-6-fluorophenyl)-N-(1-phenylethyl)acrylamide is its ability to bind to specific proteins, which makes it a useful tool in scientific research. Additionally, this compound has been shown to have potential applications in cancer research and the treatment of neurodegenerative diseases.
However, there are also limitations to the use of this compound in lab experiments. One limitation is its potential toxicity, which can limit its use in certain experiments. Additionally, the mechanism of action of this compound is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are a number of future directions for research on 3-(2-chloro-6-fluorophenyl)-N-(1-phenylethyl)acrylamide. One area of research is the development of more specific and potent inhibitors of Hsp90. Additionally, research is needed to better understand the mechanism of action of this compound and its potential applications in the treatment of neurodegenerative diseases.
Conclusion:
In conclusion, this compound is a chemical compound with potential applications in scientific research. The synthesis method of this compound involves a series of chemical reactions starting with 2-chloro-6-fluoroaniline and 1-phenylethylamine. This compound has been extensively studied for its potential applications in cancer research and the treatment of neurodegenerative diseases. This compound has been shown to have a number of biochemical and physiological effects, including the inhibition of Hsp90 activity and the inhibition of the formation of amyloid-beta plaques. While there are limitations to the use of this compound in lab experiments, there are also a number of future directions for research on this compound.
Aplicaciones Científicas De Investigación
3-(2-chloro-6-fluorophenyl)-N-(1-phenylethyl)acrylamide has been extensively studied for its potential applications in scientific research. One of the key areas of research is its ability to bind to specific proteins. This compound has been shown to bind to the protein Hsp90, which is involved in the regulation of cell growth and survival. This binding can lead to the inhibition of Hsp90 activity, which has potential applications in cancer research.
Additionally, this compound has been studied for its potential as a therapeutic agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This compound has been shown to inhibit the formation of amyloid-beta plaques, which are a hallmark of Alzheimer's disease.
Propiedades
IUPAC Name |
(E)-3-(2-chloro-6-fluorophenyl)-N-(1-phenylethyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClFNO/c1-12(13-6-3-2-4-7-13)20-17(21)11-10-14-15(18)8-5-9-16(14)19/h2-12H,1H3,(H,20,21)/b11-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATFJKEWEBZFRJP-ZHACJKMWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C=CC2=C(C=CC=C2Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C1=CC=CC=C1)NC(=O)/C=C/C2=C(C=CC=C2Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-2-(5-oxopyrrolidin-2-yl)acetamide](/img/structure/B5425975.png)
![N-ethyl-2-{4-[methyl(methylsulfonyl)amino]phenoxy}butanamide](/img/structure/B5425985.png)


![methyl 2-{[2-cyano-3-(3-thienyl)acryloyl]amino}-5-[(dimethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B5426015.png)
![7-acetyl-6-(2-fluorophenyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5426021.png)
![7-[(1,3-benzodioxol-5-yloxy)acetyl]-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5426023.png)

![1'-(cyclopropylcarbonyl)-N-[2-(1,3-thiazol-2-yl)ethyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5426030.png)
![5-(1H-benzimidazol-1-ylmethyl)-N-[2-(4,6-dimethylpyrimidin-2-yl)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B5426038.png)
![1-(2-furylmethyl)-5-({1-[2-(2-methyl-1-piperidinyl)-2-oxoethyl]-1H-indol-3-yl}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5426043.png)
![5-[4-(benzyloxy)benzylidene]-3-(1,1-dioxidotetrahydro-3-thienyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5426048.png)
![methyl 4-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}benzoate](/img/structure/B5426060.png)
![N-[1-({[2-(diethylamino)ethyl]amino}carbonyl)-2-(3,4-dimethoxyphenyl)vinyl]-4-methylbenzamide](/img/structure/B5426067.png)